hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium
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Overview
Description
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One efficient protocol involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, ortho-aminothiophenol, and silica-supported sodium hydrogen sulfate . The reactions are typically carried out under solvent-free conditions or in the presence of specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with acyl chlorides and ortho-aminothiophenol can produce a variety of benzothiazole derivatives .
Scientific Research Applications
Hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate various biological pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium include:
- 3-methyl-2-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethyl]-1,3-benzothiazol-3-ium bis(methyl sulfate)
- 3-ethyl-2-(methylthio)-1,3-benzothiazol-3-ium methyl sulfate hydrate
- 3-methyl-2-[4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl]-1,3-benzothiazol-3-ium bis(methyl sulfate)
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to inhibit certain enzymes and modulate biological pathways makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
75896-38-7 |
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Molecular Formula |
C8H9NO4S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
hydrogen sulfate;3-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C8H8NS.H2O4S/c1-9-6-10-8-5-3-2-4-7(8)9;1-5(2,3)4/h2-6H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
LZFDWBNAQQMKQN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC2=CC=CC=C21.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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